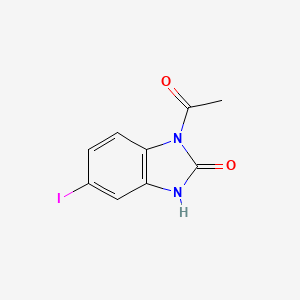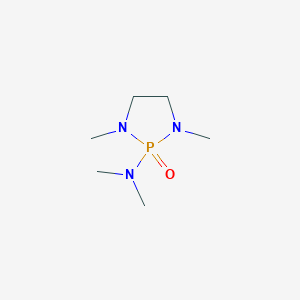
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学研究应用
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group and the diazaphosphole ring can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality.
N,N-Dimethylaminoethyl acrylate: Another compound with a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is unique due to the presence of the diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
7778-06-5 |
|---|---|
分子式 |
C6H16N3OP |
分子量 |
177.18 g/mol |
IUPAC 名称 |
N,N,1,3-tetramethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C6H16N3OP/c1-7(2)11(10)8(3)5-6-9(11)4/h5-6H2,1-4H3 |
InChI 键 |
PTUNVBFYPJJYOY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(P1(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


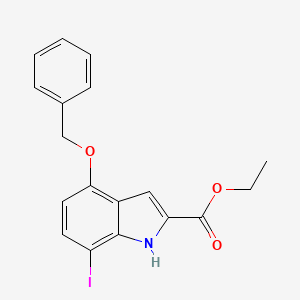
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
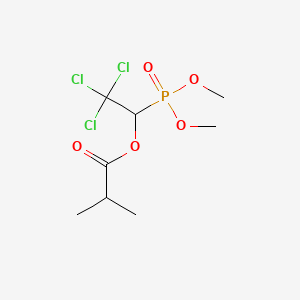
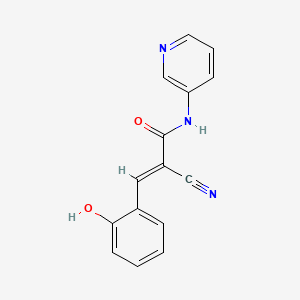
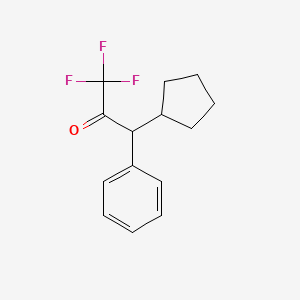
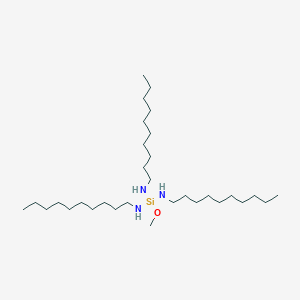
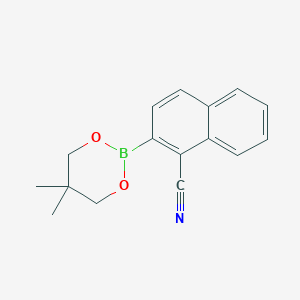
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
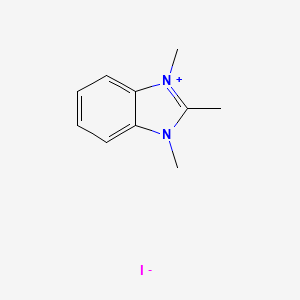
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
